

Ampligen (Rintatolimod): A Technical Whitepaper on its Potential as an Oncology Therapeutic

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Compound of Interest

Compound Name: Aim-100

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Executive Summary

Ampligen® (rintatolimod) is an investigational, first-in-class, selective Toll-like receptor 3 (TLR3) agonist being developed by AIM ImmunoTech.[1][2][3] As a synthetic double-stranded RNA (dsRNA), rintatolimod is designed to modulate the immune system, demonstrating broad-spectrum activity in clinical trials for various cancers, viral diseases, and immune disorders.[1][2][3] In oncology, rintatolimod's primary mechanism involves the activation of the innate immune system to create a more favorable tumor microenvironment for anti-cancer activity. This document provides a comprehensive technical overview of rintatolimod, including its mechanism of action, quantitative data from key clinical trials, and detailed experimental protocols.

Mechanism of Action: TLR3 Agonism in the Tumor Microenvironment

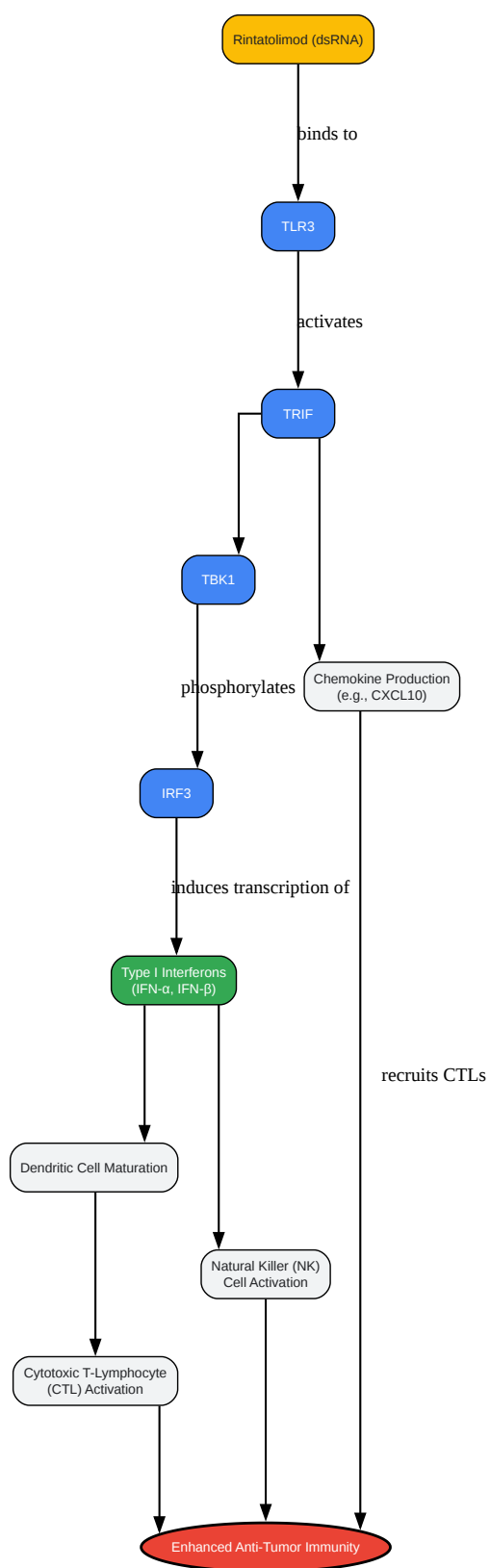
Rintatolimod functions as a selective agonist of Toll-like receptor 3 (TLR3), a pattern recognition receptor that recognizes dsRNA, often associated with viral infections.[4][5] Unlike other TLR agonists, rintatolimod's action is primarily mediated through the TRIF adaptor pathway, avoiding the systemic inflammatory MyD88 pathway.[6][7] This selectivity is crucial as

it circumvents the activation of NF- κ B via helicases, a pathway that can promote tumor cell proliferation and attract regulatory T cells (Tregs) to the tumor microenvironment (TME).[6][7]

Upon binding to TLR3, rintatolimod initiates a signaling cascade that leads to:

- **Enhanced Dendritic Cell (DC) Maturation and T-Cell Priming:** Rintatolimod promotes the maturation of dendritic cells, which are critical for presenting tumor antigens to T cells.[6] This leads to an enhanced cytotoxic T-lymphocyte (CTL) response against cancer cells.
- **Increased Natural Killer (NK) Cell Activity:** The drug has been shown to elevate the function of NK cells, which are part of the innate immune system and can directly kill tumor cells.[6]
- **Favorable Chemokine Production:** Rintatolimod induces the production of chemokines like CXCL10, which attracts cytotoxic T cells, while reducing the levels of CCL22, a chemokine that attracts immunosuppressive Tregs.[6]
- **"Cold" to "Hot" Tumor Conversion:** By reprogramming the TME, rintatolimod can transform immunologically "cold" tumors (lacking immune cell infiltration) into "hot" tumors that are more responsive to immunotherapies like checkpoint inhibitors.[8][9]

Signaling Pathway of Rintatolimod (Ampligen)



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Caption: Rintatolimod's activation of the TLR3 signaling pathway.

Quantitative Data from Clinical Trials

Rintatolimod has been evaluated in multiple clinical trials across various solid tumor types. The following tables summarize key quantitative data from these studies.

Table 1: Pancreatic Cancer

Trial Name / Phase	Treatment Regimen	Key Outcomes	Reference
DURIPANC (Phase 2)	Rintatolimod + Durvalumab (anti-PD-L1) in patients with stable metastatic pancreatic cancer post-FOLFIRINOX	Progression-Free Survival (PFS) > 6 months: 21% of patients. Overall Survival (OS) > 6 months: 64% of eligible patients. No significant toxicity reported.	[10] [11] [12]
Named Patient Program	Rintatolimod as maintenance therapy after FOLFIRINOX	Median OS with rintatolimod was approximately 100% higher than in a control group.	[13]

Table 2: Ovarian Cancer

Trial Name / Phase	Treatment Regimen	Key Outcomes	Reference
Phase 2	Rintatolimod in combination with locoregional chemoimmunotherapy in cisplatin-resistant advanced recurrent ovarian cancer	Data accepted for presentation at the 40th Annual SITC Meeting. Focus on T lymphotactic response correlating with clinical outcomes.	[2]
Phase 2	Rintatolimod in combination with checkpoint blockade therapy in advanced recurrent ovarian cancer	Clinical Benefit Rate (CR+PR+SD): 61.6% (2 Complete Responses, 3 Partial Responses, 3 Stable Disease out of 13 evaluable patients).	[9]

Table 3: Colorectal Cancer

Trial Name / Phase	Treatment Regimen	Key Outcomes	Reference
Phase 2a (NCT04119830)	Rintatolimod + Pembrolizumab in refractory metastatic or unresectable colorectal cancer	Primary Objective: Determine the objective response rate. Secondary Objectives: Evaluate safety, PFS, and OS.	[14]
Phase 1/2	Rintatolimod + rIFN α -2b + Celecoxib	Showed an increased ratio of CXCL10 (CTL-attractant) to CCL22 (Treg-attractant).	[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in rintatolimod research.

In Vitro Treatment of Pancreatic Cancer Cell Lines

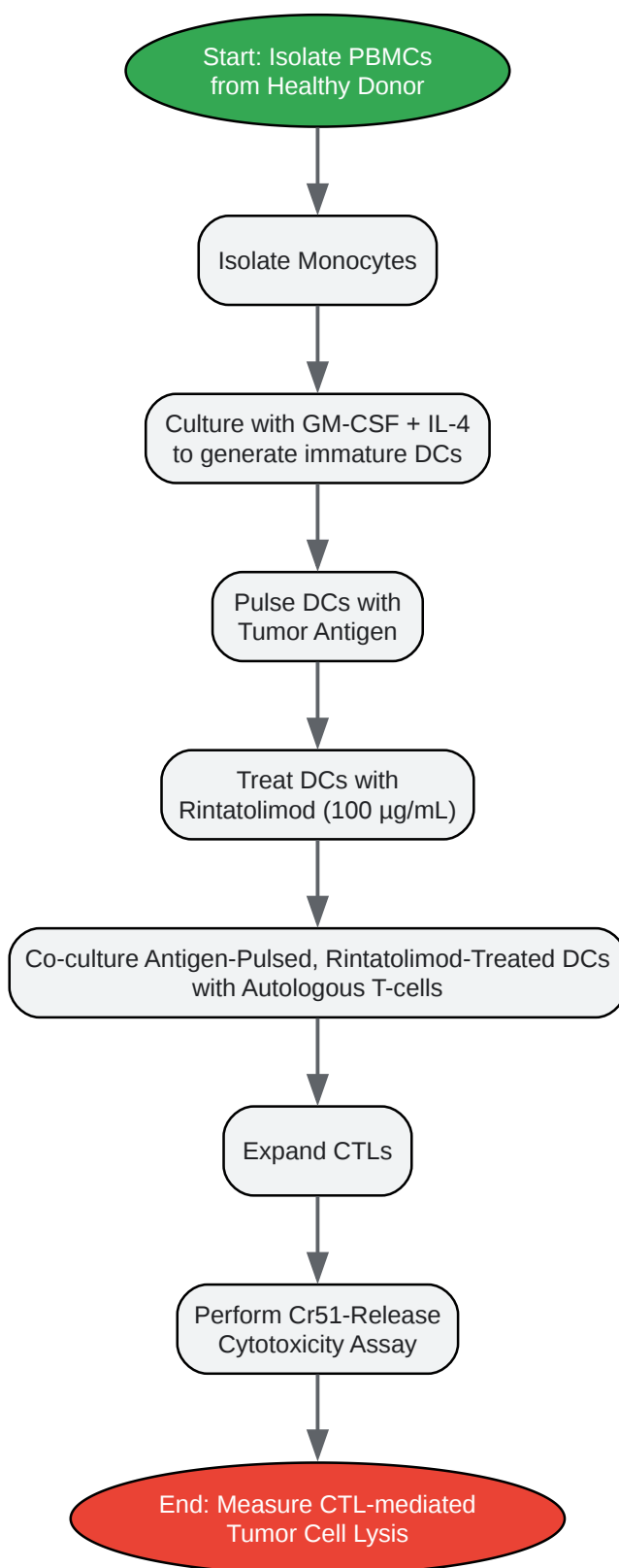
- Objective: To investigate the direct effects of rintatolimod on human pancreatic ductal adenocarcinoma (hPDAC) cell lines.
- Cell Lines: CFPAC-1, MIAPaCa-2, and PANC-1.
- Culture Conditions: Cells were cultured in RPMI-1640 media supplemented with 25% FBS and 10% DMSO.
- Treatment: Cells were treated overnight with rintatolimod at concentrations of 0.5, 1.25, and 2.5 mg/mL, with PBS serving as a control.^[13] For proliferation and migration assays, concentrations ranged from 0.05 to 0.4 mg/mL.^[15]
- Assays:
 - Proliferation Assay: Cell growth was measured after 24-hour and 3-day incubations with rintatolimod.^[15]
 - Migration Assay: Cell migration was assessed after a 24-hour treatment period.^[15]
 - Gene Expression Analysis: Multiplexed gene expression analysis was used to evaluate the expression of TLR3 and related signaling pathway genes.^[15]

In Vitro Dendritic Cell Maturation and T-Cell Activation

- Objective: To assess the ability of rintatolimod to induce dendritic cell maturation and subsequent T-cell responses.
- Cell Source: Human monocyte-derived DCs and peripheral blood mononuclear cells (PBMCs) from healthy donors.
- DC Maturation: Immature monocyte-derived DCs were incubated with 100 µg/mL of rintatolimod (poly(I:C12U)) for 48 hours.^[6]
- T-Cell Sensitization:

- CD4+ and CD8+ T cells were sensitized in vitro in response to a specific antigen (e.g., CA125).
- Rintatolimod (25 µg/mL) was used in each maturation round to potentiate the T-cell response.
- Flow cytometry was used to evaluate the T-cell response.[\[6\]](#)
- Cytotoxicity Assay:
 - CTLs were generated from PBMCs by culturing T cells with peptide-pulsed DCs in the presence of rintatolimod.
 - A standard Cr51-release assay was used to measure the cytotoxicity of the generated CTLs against target tumor cells.[\[6\]](#)

Experimental Workflow: In Vitro T-Cell Activation



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